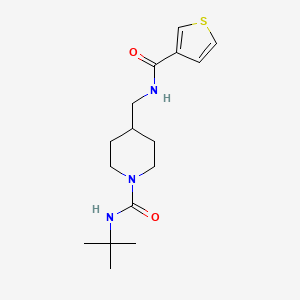

N-(tert-butyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide

Description

N-(tert-butyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide is a piperidine-based carboxamide derivative characterized by two key substituents:

- A tert-butyl carboxamide group at the piperidine 1-position, which enhances steric bulk and metabolic stability.

Properties

IUPAC Name |

N-tert-butyl-4-[(thiophene-3-carbonylamino)methyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2S/c1-16(2,3)18-15(21)19-7-4-12(5-8-19)10-17-14(20)13-6-9-22-11-13/h6,9,11-12H,4-5,7-8,10H2,1-3H3,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KINNBAUIBJLKRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Piperidine Core: Starting with a piperidine derivative, the tert-butyl group can be introduced via alkylation reactions.

Introduction of the Thiophene Moiety: The thiophene-3-carboxamide can be synthesized separately and then coupled with the piperidine derivative using amide bond formation reactions.

Final Coupling: The final step involves coupling the thiophene-3-carboxamide with the piperidine derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:

Scaling up the reactions: Using larger reactors and optimizing reaction conditions.

Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The amide group can be reduced to an amine under strong reducing conditions.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) for oxidation of the thiophene ring.

Reduction: Lithium aluminum hydride (LiAlH4) for reducing the amide group.

Substitution: Alkyl halides or sulfonates for nucleophilic substitution on the piperidine ring.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Piperidine derivatives with reduced amide groups.

Substitution: Alkylated or arylated piperidine derivatives.

Scientific Research Applications

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Studying its interactions with biological targets.

Medicine: Potential therapeutic applications due to its pharmacological properties.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide would depend on its specific biological target. Generally, it might involve:

Binding to Receptors: Interaction with specific receptors or enzymes in the body.

Modulation of Pathways: Affecting signaling pathways or metabolic processes.

Molecular Targets: Specific proteins or nucleic acids that the compound interacts with.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural differences and pharmacological implications:

Pharmacological and Physicochemical Properties

- Lipophilicity : The tert-butyl group increases logP compared to unsubstituted piperidines (e.g., compound 3b: logP ~3.5 vs. target compound estimated logP ~2.8) .

- Solubility : The thiophene-3-carboxamido methyl group may improve aqueous solubility vs. purely aromatic analogs (e.g., compound 25) due to reduced π-π stacking .

- Target Selectivity: Thiophene’s sulfur atom could engage in unique hydrogen bonding or metal coordination vs.

Biological Activity

N-(tert-butyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine core substituted with a tert-butyl group and a thiophene moiety linked through a carboxamide functional group. The structural characteristics contribute to its biological activity, particularly in interactions with various biological targets.

Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:

- Inhibition of Enzymatic Activity : Many piperidine derivatives act as inhibitors for various enzymes, including those involved in metabolic pathways related to diseases such as cancer and infections.

- Receptor Modulation : The compound may interact with specific receptors (e.g., histamine receptors), influencing physiological responses.

Antimicrobial Activity

Recent studies have shown that thiophene-containing compounds exhibit significant antimicrobial properties. For instance, a related study demonstrated that thiophene derivatives had potent activity against drug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.02 to 0.12 μg/mL .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 23j | 0.02 | M. tuberculosis |

| 24f | 0.12 | M. tuberculosis |

| 25a | 0.031 | Drug-resistant strains |

Antiviral Activity

Another aspect of interest is the antiviral potential against HIV-1. A related compound exhibited an effective half-maximal inhibitory concentration (EC50) ranging from 6.02 to 23.9 nmol/L against various HIV-1 mutations, comparable to established antiretroviral drugs .

Case Studies

- HIV-1 Inhibition : A study focusing on piperidine-substituted thiophene derivatives found that certain compounds displayed significant inhibition of HIV reverse transcriptase, indicating potential as antiretroviral agents . The pharmacokinetic profiles were favorable, suggesting good bioavailability.

- Tuberculosis Treatment : Research on thiophene-arylamide derivatives revealed promising results against M. tuberculosis, with specific compounds showing low cytotoxicity while maintaining potent antimycobacterial activity .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound are critical for its therapeutic application:

- Bioavailability : Compounds in this class often show moderate bioavailability, which is essential for effective dosing.

- Toxicity Studies : Preliminary studies indicate low cytotoxicity in vitro; however, comprehensive toxicity assessments are necessary for clinical applications.

Q & A

Q. What are the optimized synthetic routes for N-(tert-butyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves:

- Piperidine ring formation : Cyclization of precursors under controlled pH and temperature (e.g., 60–80°C in DMF) .

- Thiophene-3-carboxamido incorporation : Amide coupling using carbodiimide-based reagents (e.g., EDCI/HOBt) in anhydrous dichloromethane .

- tert-butyl group introduction : Alkylation with tert-butyl halides in the presence of a base like K₂CO₃ . Key factors : Solvent choice (polar aprotic solvents enhance reactivity), catalyst optimization (e.g., Pd/C for hydrogenation steps), and purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Methodological approaches include:

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>95% target peak area) .

- NMR spectroscopy : Confirm tert-butyl protons (δ 1.2–1.4 ppm, singlet) and thiophene protons (δ 7.2–7.5 ppm) .

- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ matching the theoretical m/z (e.g., C₁₇H₂₆N₃O₂S⁺ = 336.1745) .

Q. What are the recommended handling and storage protocols to ensure compound stability?

- Handling : Use gloves and fume hoods due to potential acute toxicity (Category 4 for dermal/oral exposure) .

- Storage : Protect from moisture and light at –20°C in amber vials under inert gas (argon) to prevent oxidation of the thiophene ring .

Advanced Research Questions

Q. How can contradictory biological activity data for structural analogs (e.g., thiophene vs. furan derivatives) be resolved?

- Comparative assays : Test analogs (e.g., thiophene-3-yl vs. furan-3-yl) under identical conditions (e.g., IC₅₀ in enzyme inhibition assays) .

- Computational modeling : Use molecular docking (AutoDock Vina) to compare binding affinities to target proteins (e.g., kinases), highlighting electronic effects of sulfur (thiophene) vs. oxygen (furan) .

- SAR analysis : Correlate substituent electronegativity with activity; thiophene’s lower electronegativity may enhance hydrophobic interactions in binding pockets .

Q. What experimental strategies are effective for elucidating the compound’s mechanism of action in cellular models?

- Target identification : Use pull-down assays with biotinylated probes and streptavidin beads, followed by LC-MS/MS for protein identification .

- Pathway analysis : CRISPR-Cas9 knockout of suspected targets (e.g., PI3K/AKT) and monitor downstream phosphorylation via Western blot .

- Cellular imaging : Fluorescent tagging (e.g., FITC-conjugated compound) to track subcellular localization in live cells .

Q. How does the compound’s stability under physiological conditions impact its pharmacokinetic profile?

- In vitro stability : Incubate in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C, analyzing degradation via LC-MS over 24 hours .

- Metabolite identification : Use liver microsomes (human/rat) with NADPH cofactor to detect phase I metabolites (e.g., oxidation at the piperidine ring) .

- Half-life prediction : Apply PBPK modeling (GastroPlus) using logP (estimated 2.8) and solubility data (e.g., 0.1 mg/mL in PBS) .

Q. What computational methods are robust for predicting off-target interactions?

- Proteome-wide docking : Use SwissDock or Glide to screen against the PDB database, prioritizing targets with docking scores < –8 kcal/mol .

- Machine learning : Train models on ChEMBL bioactivity data to predict affinity for GPCRs or ion channels .

- ADMET prediction : Employ QikProp to assess blood-brain barrier penetration (e.g., predicted CNS activity score < –2 suggests limited neuroactivity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.